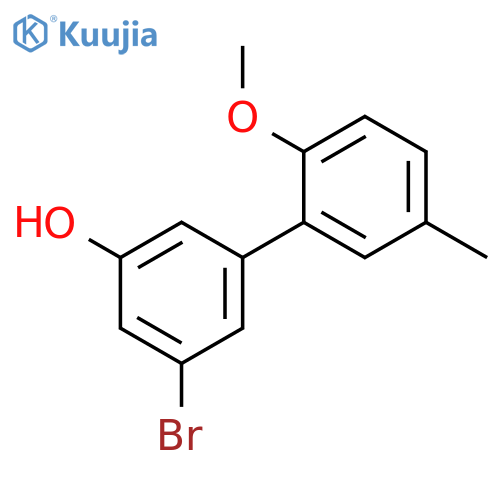Cas no 1261925-39-6 (3-Bromo-5-(2-methoxy-5-methylphenyl)phenol)
3-ブロモ-5-(2-メトキシ-5-メチルフェニル)フェノールは、有機合成中間体として重要な化合物です。特に医薬品や機能性材料の開発において、その特異的な構造が鍵となります。分子内にブロモ基とヒドロキシル基を有するため、求電子置換反応やカップリング反応に適しています。また、メトキシ基とメチル基の電子供与性により、芳香環の反応性を制御できる点が特徴です。高い純度と安定性を備えており、精密有機合成における信頼性の高い試薬として利用可能です。

1261925-39-6 structure
商品名:3-Bromo-5-(2-methoxy-5-methylphenyl)phenol
CAS番号:1261925-39-6
MF:C14H13BrO2
メガワット:293.155823469162
MDL:MFCD18316079
CID:2763887
PubChem ID:53221802
3-Bromo-5-(2-methoxy-5-methylphenyl)phenol 化学的及び物理的性質
名前と識別子
-
- 1261925-39-6
- DTXSID00686404
- MFCD18316079
- 3-BROMO-5-(2-METHOXY-5-METHYLPHENYL)PHENOL
- 3-Bromo-5-(2-methoxy-5-methylphenyl)phenol, 95%
- 5-Bromo-2'-methoxy-5'-methyl[1,1'-biphenyl]-3-ol
- 3-Bromo-5-(2-methoxy-5-methylphenyl)phenol
-
- MDL: MFCD18316079
- インチ: InChI=1S/C14H13BrO2/c1-9-3-4-14(17-2)13(5-9)10-6-11(15)8-12(16)7-10/h3-8,16H,1-2H3
- InChIKey: CZKVXHGOSYBHAM-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 292.00989Da
- どういたいしつりょう: 292.00989Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 29.5Ų
3-Bromo-5-(2-methoxy-5-methylphenyl)phenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB322285-5 g |
3-Bromo-5-(2-methoxy-5-methylphenyl)phenol, 95%; . |
1261925-39-6 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB322285-5g |
3-Bromo-5-(2-methoxy-5-methylphenyl)phenol, 95%; . |
1261925-39-6 | 95% | 5g |
€1159.00 | 2025-03-19 |
3-Bromo-5-(2-methoxy-5-methylphenyl)phenol 関連文献
-
1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
1261925-39-6 (3-Bromo-5-(2-methoxy-5-methylphenyl)phenol) 関連製品
- 2039-76-1(3-Acetylphenanthrene)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1261925-39-6)

清らかである:99%
はかる:5g
価格 ($):687.0